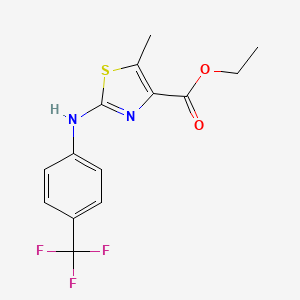

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Overview

Description

Boronic acids and their derivatives, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be used as building blocks and synthetic intermediates . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a valuable but not well-developed transformation in organic synthesis . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .

Molecular Structure Analysis

The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids, having a pKa value of 4–10 . The introduction of the -OCF3 group influences the acidity of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Approaches : The synthesis of thiazolecarboxylic acid derivatives, including compounds structurally related to 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester, involves acylation and methylation processes. These derivatives are synthesized from ethyl ester and anilide starting compounds, leading to various derivatives through acylation and subsequent methylation and deacetylation steps (Dovlatyan et al., 2004). Another method involves photolysis in the presence of thioamides to yield thiazole-5-carboxylate esters, highlighting a convenient synthesis pathway for thiazole derivatives (Fong et al., 2004).

Structural Characterization : Experimental and theoretical studies on compounds closely related to this compound have been conducted to understand their molecular structure. For example, the synthesis and characterization of a similar molecule provided insights into its molecular structure through FT-IR spectroscopy and X-ray diffraction, alongside theoretical HF/6-31G(d) and B3LYP/6-31G(d) methods comparisons (Acar et al., 2017).

Synthetic Methodology and Chemical Properties

Synthetic Methodology : The synthesis of various thiazole derivatives showcases the versatility of thiazole chemistry. For instance, reactions involving ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have led to novel derivatives, underscoring the reactivity of thiazole compounds under different conditions (Remizov et al., 2019).

Chemical Properties and Reactions : Studies on the molecular structure changes of BPT-esters, including those related to thiazole derivatives, have revealed insights into their crystal structure and solubility. This research highlights the significant relationship between molecular structure modifications and their impact on chemical properties (Hara et al., 2009).

Applications in Drug Development and Material Science

Antibacterial Activity : Synthesis of thiazole derivatives and evaluation of their antibacterial activity have been explored, demonstrating the potential application of such compounds in developing new antibacterial agents. This research area exemplifies the application of thiazole chemistry in addressing health-related issues (Markovich et al., 2014).

Crystallography and Solubility Studies : Investigations into the effects of molecular structure changes on crystal structure and solubility of thiazole derivatives provide foundational knowledge that can be applied in material science and drug formulation, underscoring the interdisciplinary applications of thiazole derivatives (Hara et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-6-4-9(5-7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAPTYHGBSGLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

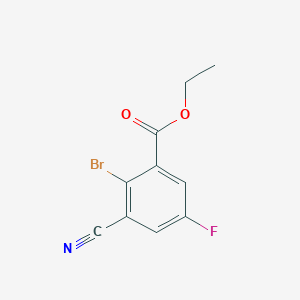

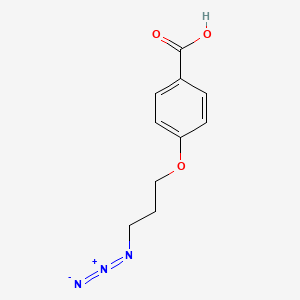

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)